tert-Butyl 3-cyclopropylpropanoate
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Overview
Description
tert-Butyl 3-cyclopropylpropanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a 3-cyclopropylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl 3-cyclopropylpropanoate, can be achieved through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds via Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the use of tert-butyl alcohol and thionyl chloride to produce tert-butyl chloride, which can then be used in further reactions to form the desired ester .
Industrial Production Methods: Industrial production of tert-butyl esters typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .
Comparison with Similar Compounds
tert-Butyl 2-amino-3-cyclopropylpropanoate: This compound has a similar structure but includes an amino group, which imparts different reactivity and applications.
tert-Butyl 3-bromopropanoate: This compound has a bromine atom instead of a cyclopropyl group, leading to different chemical properties and reactivity.
Uniqueness: tert-Butyl 3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
93958-21-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
DTBDSJWEKHZVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC1 |
Origin of Product |
United States |
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